molecular formula C25H27N3O2 B5055122 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide

1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide

Cat. No. B5055122
M. Wt: 401.5 g/mol
InChI Key: MBFNULUCGSJHGU-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been the subject of extensive scientific research. MP-10 belongs to the class of piperidinecarboxamide compounds and is known for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is not fully understood, but studies have suggested that it may act on various neurotransmitter systems in the brain. 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. Additionally, 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to reduce oxidative stress in the brain, which is a key contributor to neurodegeneration. Additionally, 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to reduce inflammation in the brain, which is implicated in the pathogenesis of various neurological and psychiatric disorders. Furthermore, 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to inhibit apoptosis, which is a form of programmed cell death that is implicated in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide for lab experiments is its high potency and selectivity. 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have a high affinity for its target receptors and ion channels, which makes it a useful tool for studying their function. Additionally, 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide. One area of interest is the development of more potent and selective analogs of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide that can be used as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide and its effects on various neurotransmitter systems in the brain. Furthermore, studies are needed to investigate the potential of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide as a therapeutic agent for other neurological and psychiatric disorders. Finally, studies are needed to investigate the potential of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide as a diagnostic tool for various diseases.
Conclusion
In conclusion, 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is a synthetic compound that has potential therapeutic properties for the treatment of neurological and psychiatric disorders. The synthesis of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. Studies have shown that 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide exhibits neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. The exact mechanism of action of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is not fully understood, but studies have suggested that it may act on various neurotransmitter systems in the brain. 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its limited solubility in water. Finally, there are several future directions for research on 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide, including the development of more potent and selective analogs, further studies on its mechanism of action, and investigations into its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of 3-methylbenzylamine with 2-(3-pyridinyloxy)benzoic acid, which results in the formation of an amide intermediate. This intermediate is then reacted with piperidinecarboxylic acid to produce 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been studied for its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide exhibits neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-19-7-4-8-20(15-19)17-28-14-6-9-21(18-28)25(29)27-23-11-2-3-12-24(23)30-22-10-5-13-26-16-22/h2-5,7-8,10-13,15-16,21H,6,9,14,17-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNULUCGSJHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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